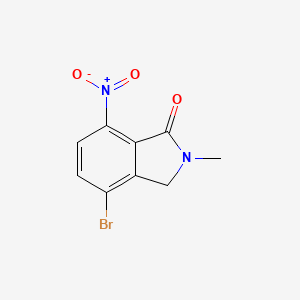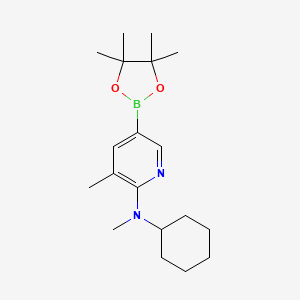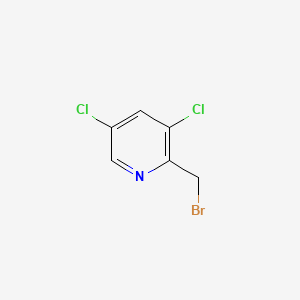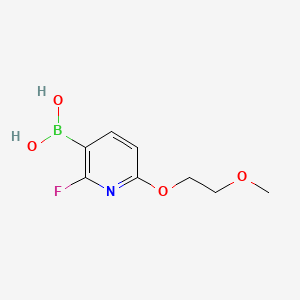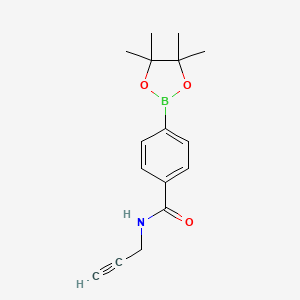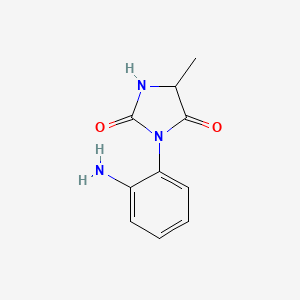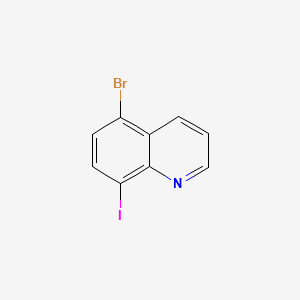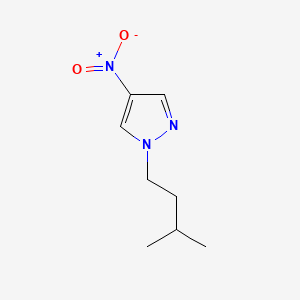
1-Isopentyl-4-nitro-1H-pyrazole
Descripción general
Descripción
1-Isopentyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C8H13N3O2. It is also known by other synonyms such as 1-isopentyl-4-nitropyrazole and 1-(3-methylbutyl)-4-nitro-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrazole compounds, including 1-Isopentyl-4-nitro-1H-pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Recent research has described a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .Molecular Structure Analysis
The molecular structure of 1-Isopentyl-4-nitro-1H-pyrazole comprises a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The molecular weight of this compound is 183.211.Chemical Reactions Analysis
Pyrazoles, including 1-Isopentyl-4-nitro-1H-pyrazole, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Aplicaciones Científicas De Investigación
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Pyrazoles have a wide range of applications in various scientific fields :
- Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have demonstrated different biological activities, making them crucial in the pharmaceutical industry .
- Agrochemistry : Pyrazoles are used in the development of agrochemicals due to their diverse biological activities .
- Coordination Chemistry : Pyrazoles can form complexes with various metals, contributing to the field of coordination chemistry .
- Organometallic Chemistry : Pyrazoles are used in the synthesis of organometallic compounds .
- Material Science : Pyrazoles have shown potential in the development of new materials due to their diverse and valuable synthetical, biological, and photophysical properties .
- Industrial Fields : Pyrazoles are used in various industrial applications due to their high synthetical versatility .
Direcciones Futuras
Pyrazoles, including 1-Isopentyl-4-nitro-1H-pyrazole, have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques are being explored .
Propiedades
IUPAC Name |
1-(3-methylbutyl)-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7(2)3-4-10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXROGVHFOYTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopentyl-4-nitro-1H-pyrazole | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino[2,1'-azobisnaphthalene]](/img/structure/B572623.png)
